DNA Gyrase Inhibition: 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivative vs. Ciprofloxacin
A derivative of quinoline-4-carbohydrazide, 2-(4-bromophenyl)quinoline-4-carbohydrazide (compound 10), exhibited potent DNA gyrase inhibition with an IC₅₀ of 8.45 μM against S. aureus DNA gyrase in a supercoiling assay. This compares to the fluoroquinolone antibiotic ciprofloxacin, which demonstrated an IC₅₀ of 3.80 μM under identical assay conditions [1]. Compound 6b, another derivative, showed an IC₅₀ of 33.64 μM, while ciprofloxacin exhibited an IC₅₀ of 3.80 μM [1].
| Evidence Dimension | In vitro DNA gyrase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.45 μM (compound 10) |
| Comparator Or Baseline | Ciprofloxacin: IC₅₀ = 3.80 μM |
| Quantified Difference | 2.2-fold higher IC₅₀ vs. ciprofloxacin |
| Conditions | S. aureus DNA gyrase supercoiling assay |
Why This Matters
This data positions quinoline-4-carbohydrazide derivatives as a distinct chemical class with measurable, though lower, DNA gyrase inhibitory potency compared to fluoroquinolones, enabling structure-based optimization for novel antimicrobial scaffolds.
- [1] ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. 8(20), 17948-17965. DOI: 10.1021/acsomega.3c01156. View Source
